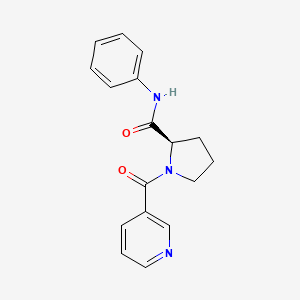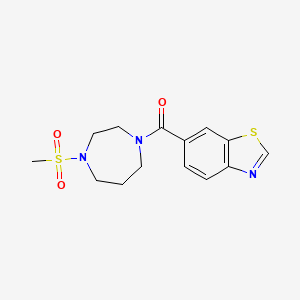![molecular formula C12H15F3N2O3 B7539117 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TFA-MEA, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its binding to specific sites on ion channels and receptors in the brain. This binding can either enhance or inhibit the activity of these channels and receptors, leading to changes in neuronal excitability and synaptic transmission. 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has been shown to modulate the activity of the NMDA receptor by binding to a specific site on the receptor and enhancing its activity. It has also been shown to enhance the activity of the GABA receptor by binding to a different site on the receptor.
Biochemical and Physiological Effects:
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to enhance learning and memory, reduce anxiety and depression-like behavior, and have neuroprotective effects. 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been shown to modulate the activity of certain ion channels and receptors in the brain, leading to changes in neuronal excitability and synaptic transmission.
実験室実験の利点と制限
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize using standard organic chemistry techniques, and it has been shown to have a high degree of selectivity for specific ion channels and receptors in the brain. However, there are also some limitations to using 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, it may not be suitable for all types of experiments due to its specific binding properties.
将来の方向性
There are several future directions for research on 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide. One potential area of research is the development of new compounds based on the structure of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide that have improved selectivity and potency for specific ion channels and receptors in the brain. Another area of research is the exploration of the potential therapeutic applications of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, further studies are needed to fully understand the mechanism of action of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide and its potential applications in scientific research.
合成法
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide is synthesized using a specific method that involves the reaction of 4-(trifluoromethoxy)aniline with 2-(2-methoxyethylamino)acetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, at room temperature or under reflux conditions. The resulting product is purified using standard techniques such as column chromatography or recrystallization.
科学的研究の応用
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to modulate the activity of certain ion channels and receptors in the brain, including the NMDA receptor and the GABA receptor. It has also been shown to have neuroprotective effects and to enhance learning and memory in animal models.
特性
IUPAC Name |
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3/c1-19-7-6-16-8-11(18)17-9-2-4-10(5-3-9)20-12(13,14)15/h2-5,16H,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKRXJIKJQGSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)

![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)

![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)


![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)

